Derquantel

Beschreibung

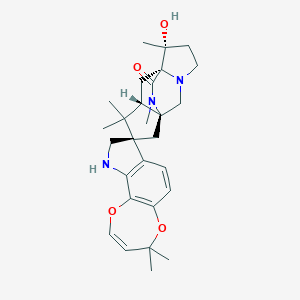

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLXWPZFQQUIU-WGNDVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940260 | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187865-22-1 | |

| Record name | Derquantel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Derquantel's Antagonistic Action on Nematode Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derquantel, a member of the spiroindole class of anthelmintics, represents a significant advancement in the control of parasitic nematodes, particularly in livestock. Its efficacy stems from a distinct mechanism of action, targeting the neuromuscular system of these parasites. This technical guide provides an in-depth exploration of the molecular interactions between this compound and its primary target: the nematode nicotinic acetylcholine receptors (nAChRs). Understanding this mechanism is crucial for optimizing its use, managing the development of resistance, and informing the discovery of novel anthelmintics.

Core Mechanism of Action: Competitive Antagonism of nAChRs

This compound functions as a potent and selective competitive antagonist of nematode nAChRs.[1][2] Unlike agonistic anthelmintics such as levamisole and pyrantel, which cause spastic paralysis by persistently activating these receptors, this compound induces a flaccid paralysis by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1] This blockade prevents the influx of cations that would normally lead to muscle cell depolarization and contraction.

The primary site of this compound's action is the somatic muscle nAChRs of nematodes.[1] Studies have shown that this compound has little to no effect on other neuromuscular receptors, such as GABA receptors or glutamate-gated chloride channels (GluCls), highlighting its specificity.[1]

Subtype Selectivity

Nematodes possess a diversity of nAChR subtypes, which are pharmacologically distinct.[3][4] In the model nematode Ascaris suum, at least three subtypes have been characterized: the N-subtype (preferentially activated by nicotine), the L-subtype (preferentially activated by levamisole), and the B-subtype (preferentially activated by bephenium).[1][4] Electrophysiological and muscle contraction studies have demonstrated that this compound exhibits a preferential antagonism for the B-subtype of nAChRs.[1][2][3] This subtype selectivity is a key aspect of its pharmacological profile and may have implications for its spectrum of activity and the potential for resistance. More recent research in Brugia malayi has also identified this compound as a potent inhibitor of the M-receptor, which is sensitive to morantel.[5]

Quantitative Analysis of this compound's Antagonistic Activity

The antagonistic properties of this compound have been quantified through various experimental approaches, primarily muscle contraction assays and electrophysiological recordings.

Muscle Contraction Assays

These assays measure the ability of this compound to inhibit the contractions of nematode muscle strips induced by various nAChR agonists. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

| Agonist | Nematode Species | pA2 Value for this compound | Reference |

| Bephenium | Ascaris suum | 6.5 | [1] |

| Nicotine | Ascaris suum | 6.3 | [1] |

| Pyrantel | Ascaris suum | 5.9 | [1] |

| Levamisole | Ascaris suum | 5.7 | [1] |

| Thenium | Ascaris suum | 5.5 | [1] |

| Oxantel | Ascaris suum | 5.4 | [1] |

| Methyridine | Ascaris suum | 5.3 | [1] |

Electrophysiological Data

Electrophysiological studies on isolated Ascaris suum muscle cells provide direct evidence of this compound's inhibitory effects on nAChR channel function.

| Parameter | Condition | Value | Reference |

| Acetylcholine-induced depolarization | Control | 7.2 ± 1.0 mV | [1] |

| Acetylcholine-induced depolarization | With 0.1 µM this compound | 4.6 ± 0.5 mV | [1] |

In Vivo and Ex Vivo Efficacy

The antagonistic action of this compound translates to potent inhibition of nematode motility.

| Nematode Species | Assay | EC50 for Inhibition | Reference |

| Haemonchus contortus | Motility Assay | 200 nM | [1] |

| Trichostrongylus colubriformis | Motility Assay | 100 nM (inhibition) | [1] |

Experimental Protocols

Ascaris suum Muscle Strip Contraction Assay

This protocol is used to determine the pA2 values of this compound against various nAChR agonists.

-

Preparation: Somatic muscle flaps are dissected from adult Ascaris suum.

-

Mounting: The muscle strips are mounted in an organ bath containing a physiological saline solution and attached to an isometric force transducer.

-

Agonist Response: Cumulative concentration-response curves are generated for a specific nAChR agonist (e.g., bephenium, nicotine).

-

Antagonist Incubation: The muscle strips are incubated with a known concentration of this compound for a predetermined period.

-

Repeat Agonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.

-

Data Analysis: The shift in the agonist's EC50 value is used to calculate the pA2 value using the Schild equation.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

This technique is employed to study the effects of this compound on specific, reconstituted nAChR subtypes.

-

RNA Injection: Xenopus laevis oocytes are injected with cRNAs encoding for specific nematode nAChR subunits.

-

Incubation: The oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

Agonist Application: A specific nAChR agonist is applied to the oocyte, and the resulting inward current is measured.

-

Antagonist Application: this compound is co-applied with the agonist or pre-applied before agonist application to measure the inhibition of the agonist-induced current.

-

Data Analysis: The reduction in the current amplitude in the presence of this compound is used to determine its inhibitory concentration (IC50) and to characterize the nature of the antagonism (competitive vs. non-competitive).

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound competitively antagonizes nAChRs, preventing muscle depolarization and causing flaccid paralysis.

Experimental Workflow for Characterizing this compound's Target

Caption: Workflow for identifying and characterizing the mechanism of action of this compound on nematode nAChRs.

Resistance and Future Directions

The development of anthelmintic resistance is a significant threat to livestock health and productivity.[6] While resistance to this compound has been reported, its unique mode of action and subtype selectivity mean that cross-resistance with other cholinergic anthelmintics is not always observed.[2][3] The combination of this compound with other anthelmintics, such as abamectin, is a strategy to enhance efficacy and potentially delay the onset of resistance.[1][7][8]

Future research should continue to focus on:

-

The molecular basis of this compound resistance.

-

The precise subunit composition of this compound-sensitive nAChRs in a wider range of parasitic nematodes.

-

The structure-activity relationships of the spiroindole class to guide the development of new, even more potent and selective antagonists.

Conclusion

This compound's mechanism of action as a competitive antagonist of specific nematode nAChR subtypes provides a valuable tool in the fight against parasitic nematode infections. A thorough understanding of its pharmacology, as detailed in this guide, is essential for its responsible and effective use in integrated parasite management strategies. The continued investigation into its molecular interactions will undoubtedly pave the way for the next generation of anthelmintic therapies.

References

- 1. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Acetylcholine Receptor Diversity in a Nematode Parasite Leads to Characterization of Tribendimidine- and this compound-Sensitive nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Differences in efficacy of monepantel, this compound and abamectin against multi-resistant nematodes of sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of a combined oral formulation of this compound-abamectin against the adult and larval stages of nematodes in sheep, including anthelmintic-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a New Contender: A Technical Guide to the Discovery of a Semi-Synthetic Spiroindole Anthelmintic

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of anthelmintic resistance necessitates the urgent discovery and development of novel drug classes with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery of a prominent semi-synthetic spiroindole anthelmintic, derquantel. From its natural product origins to its intricate mechanism of action and rigorous evaluation, this document serves as a comprehensive resource for researchers in the field of parasitology and drug development.

From Fungus to Formulation: The Discovery Pathway

The journey of this novel anthelmintic began with the isolation of paraherquamide A , a complex spirooxindole alkaloid produced by the fungus Penicillium paraherquei.[1][2] Paraherquamide A exhibited potent anthelmintic properties, but its inherent toxicity limited its therapeutic potential.[3] This prompted a semi-synthetic approach to identify derivatives with an improved safety profile while retaining or enhancing efficacy.

The key structural modification involved the removal of the oxo group at the C2 position of the spirooxindole core of paraherquamide A, leading to the synthesis of 2-desoxoparaherquamide , now known as This compound .[4][5] This modification proved crucial in reducing toxicity while maintaining potent anthelmintic activity.[3]

The overall discovery and development workflow can be visualized as a multi-step process, beginning with the natural product lead and culminating in a commercial formulation.

Mechanism of Action: Inducing Flaccid Paralysis

This compound exerts its anthelmintic effect by acting as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[5][6][7] These ligand-gated ion channels are crucial for excitatory neuromuscular transmission in these parasites.

Upon binding to a specific subtype of nAChR on the somatic muscle cells of nematodes, this compound blocks the binding of the natural ligand, acetylcholine (ACh).[1][8] This antagonism prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally lead to muscle cell depolarization and contraction. The sustained blockade of these receptors results in a flaccid paralysis of the worm, rendering it unable to maintain its position in the host's gastrointestinal tract, leading to its expulsion.[3][5]

The signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound are depicted below.

Quantitative Assessment of Anthelmintic Activity

The anthelmintic activity of this compound and its precursor, paraherquamide A, has been quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature.

Table 1: In Vitro Activity of Spiroindole Anthelmintics

| Compound | Assay | Nematode Species | Metric | Value | Reference(s) |

| This compound | Muscle Contraction (ACh antagonism) | Ascaris suum | IC50 | 0.22 µM | [1] |

| This compound | Motility Assay | Haemonchus contortus | EC50 | 0.2 µM | [1] |

| This compound | Motility Assay | Trichostrongylus colubriformis | - | Inhibition at 100 nM | [1] |

| Paraherquamide A | Membrane Binding Assay | Caenorhabditis elegans | Kd | 263 nM | [9] |

Table 2: In Vivo Efficacy of this compound in Combination with Abamectin in Sheep

| Nematode Species | Life Stage | Efficacy (%) | Reference(s) |

| Haemonchus contortus | Adult & L4 | ≥98.9 | [10][11] |

| Teladorsagia circumcincta | Adult, L4 & Hypobiotic L4 | ≥98.9 | [10][11] |

| Trichostrongylus colubriformis | Adult & L4 | ≥98.9 | [10][11] |

| Nematodirus spp. | Adult & Hypobiotic L4 | ≥98.9 | [10][11] |

| Cooperia spp. | Adult & L4 | ≥98.9 | [10][11] |

| Oesophagostomum venulosum | Adult | ≥98.9 | [10][11] |

| Dictyocaulus filaria | Adult | ≥98.9 | [10][11] |

| Multi-drug resistant strains | Mixed | >99 | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of spiroindole anthelmintics.

Semi-Synthesis of this compound from Paraherquamide A

The semi-synthesis of this compound from paraherquamide A is a multi-step process aimed at the selective reduction of the C2-carbonyl group.[5]

-

N-Protection: The indole nitrogen of paraherquamide A is protected to prevent side reactions.

-

Reduction: The protected intermediate is subjected to a reducing agent to convert the C2-carbonyl to a methylene group.

-

N-Deprotection: The protecting group on the indole nitrogen is removed.

-

Final Reduction: A final reduction step may be necessary to ensure complete conversion to 2-desoxoparaherquamide.

In Vitro Muscle Contraction Assay (Ascaris suum)

This assay directly measures the antagonistic effect of the compound on nematode muscle function.[1]

-

Preparation: Somatic muscle flaps are dissected from adult Ascaris suum.

-

Mounting: The muscle strips are mounted in an organ bath containing a physiological saline solution and connected to an isometric force transducer.

-

Stimulation: The muscle is stimulated with a known concentration of acetylcholine to induce contraction, establishing a baseline response.

-

Compound Application: this compound is added to the bath at various concentrations.

-

Measurement: The reduction in the acetylcholine-induced contraction in the presence of this compound is measured to determine the IC50.

Larval Development Assay (LDA)

The LDA is a widely used in vitro screening method to assess the efficacy of anthelmintics against the early life stages of nematodes.[14][15][16]

-

Egg Recovery: Nematode eggs are recovered from the feces of infected animals using a flotation method.

-

Assay Setup: A 96-well microtiter plate is prepared with a growth medium (e.g., agar) in each well. The test compound is added in a serial dilution across the rows.

-

Egg Inoculation: A standardized number of eggs are added to each well.

-

Incubation: The plate is incubated for approximately 6-7 days at 25-27°C to allow for hatching and larval development to the third larval stage (L3).

-

Development Inhibition: The development of larvae is halted (e.g., by adding a Lugol's iodine solution).

-

Quantification: The number of eggs, L1, L2, and L3 larvae in each well is counted under a microscope. The concentration of the compound that inhibits 50% of the eggs from developing to the L3 stage (LD50) is calculated.

In Vivo Efficacy Study (Fecal Egg Count Reduction Test - FECRT)

The FECRT is a standard method to evaluate the in vivo efficacy of an anthelmintic in livestock.[13]

-

Animal Selection: Sheep with naturally or experimentally induced nematode infections are selected.

-

Pre-treatment Sampling: Fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).

-

Randomization and Treatment: Animals are randomly assigned to a control group (placebo) or a treatment group (this compound-abamectin). The drug is administered orally at the recommended dose.

-

Post-treatment Sampling: Fecal samples are collected again, typically 10-14 days after treatment.

-

Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treatment group compared to the control group is calculated to determine the efficacy of the anthelmintic.

Conclusion

The discovery and development of the semi-synthetic spiroindole anthelmintic, this compound, represents a significant advancement in the fight against parasitic nematodes, particularly in the face of widespread drug resistance. Its novel mode of action, broad-spectrum efficacy, and favorable safety profile, especially when used in combination, provide a valuable new tool for livestock producers. The detailed technical information presented in this guide is intended to support further research and development in the critical area of anthelmintic discovery.

References

- 1. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New paraherquamide antibiotics with anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bioaustralis.com [bioaustralis.com]

- 6. Drug-Dependent Behaviors and Nicotinic Acetylcholine Receptor Expressions in Caenorhabditis elegans Following Chronic Nicotine Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 187865-22-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Efficacy of a combined oral formulation of this compound-abamectin against the adult and larval stages of nematodes in sheep, including anthelmintic-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The efficacy of a combined oral formulation of this compound-abamectin against anthelmintic resistant gastro-intestinal nematodes of sheep in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Field efficacy and safety of an oral formulation of the novel combination anthelmintic, this compound-abamectin, in sheep in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro larval assays for anthelmintic resistance in cattle nematodes. | Meat & Livestock Australia [mla.com.au]

- 15. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 16. Evaluation of a larval development assay for the detection of anthelmintic resistance in Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Derquantel: A Semi-Synthetic Journey from a Fungal Metabolite

An In-depth Technical Guide on the Transformation of Paraherquamide to the Potent Anthelmintic Derquantel

For researchers, scientists, and professionals in drug development, understanding the synthetic evolution of a successful therapeutic agent is paramount. This guide delves into the chemical origins of this compound, a key component in modern anthelmintic therapies. This compound, a member of the spiroindole class of anthelmintics, is not a direct natural product but rather a semi-synthetic derivative of paraherquamide A, a complex metabolite produced by Penicillium species.[1] The strategic chemical modifications applied to the natural paraherquamide scaffold have culminated in a compound with an enhanced safety and efficacy profile, making it a valuable tool in combating parasitic nematode infections in livestock.

This document outlines the core chemical transformations, presents comparative biological data, and provides detailed experimental methodologies to offer a comprehensive technical overview of this compound's development from its natural product precursor.

From Nature to a Potent Nematocide: The Semi-Synthetic Pathway

This compound, chemically known as 2-deoxoparaherquamide A, is the result of a targeted semi-synthetic strategy aimed at improving the therapeutic index of the parent natural product, paraherquamide A.[1][2] The core of this transformation lies in the specific removal of the oxo group at the C-2 position of the paraherquamide A molecule.[3] This is achieved through a four-step chemical sequence:

-

N-Protection: The first step involves the protection of a reactive nitrogen atom within the molecule to prevent unwanted side reactions in subsequent steps.

-

Reduction: The critical carbonyl group at the C-2 position is then chemically reduced.

-

N-Deprotection: The protecting group on the nitrogen is removed to restore its original functionality.

-

Final Reduction: A final reduction step yields the desired 2-deoxoparaherquamide A, or this compound.[3]

This strategic removal of the C-2 oxygen atom was a key discovery in optimizing the anthelmintic properties of the paraherquamide scaffold.

Caption: A flowchart illustrating the four main stages in the semi-synthesis of this compound from paraherquamide A.

Comparative Biological Activity

The primary motivation for the semi-synthesis of this compound was to enhance its drug-like properties while retaining the potent anthelmintic activity of the parent compound. The following table summarizes the comparative in vivo efficacy of paraherquamide A and this compound against key parasitic nematodes in a gerbil model.

| Compound | Target Nematode | Efficacy | Reference |

| Paraherquamide A | Haemonchus contortus (HC) | Good | [2] |

| Trichostrongylus colubriformis (TC) | Good | [2] | |

| This compound | Haemonchus contortus (HC) | Good (comparable to parent) | [2] |

| Trichostrongylus colubriformis (TC) | Good (comparable to parent) | [2] |

Additionally, in vitro studies on Ascaris suum muscle strips have provided insights into the mechanism of action and relative potencies of these compounds as cholinergic antagonists.

| Compound | Agonist | pKB Value (Mean +/- SEM) | Reference |

| Paraherquamide A | Nicotine | 5.86 +/- 0.14 | [4] |

| Levamisole | 6.61 +/- 0.19 | [4] | |

| Pyrantel | 6.50 +/- 0.11 | [4] | |

| Bephenium | 6.75 +/- 0.15 | [4] | |

| This compound | Levamisole | 5.31 +/- 0.13 | [4] |

| Pyrantel | 5.63 +/- 0.10 | [4] | |

| Bephenium | 6.07 +/- 0.13 | [4] |

Experimental Protocols

The following are representative methodologies for the key chemical transformations in the semi-synthesis of this compound from paraherquamide A, based on analogous chemical reactions described in the literature.[1]

Step 1: N-Protection of Paraherquamide A

-

Objective: To protect the indole nitrogen to prevent side reactions.

-

Procedure:

-

To a solution of paraherquamide A in a suitable aprotic solvent (e.g., tetrahydrofuran), add sodium hydride (3 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time to allow for deprotonation.

-

Add a solution of an appropriate protecting group reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.5 equivalents), dropwise to the reaction mixture.

-

Allow the reaction to proceed at 0 °C until completion, monitored by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected paraherquamide A.

-

Step 2: Reduction of the C-2 Carbonyl Group

-

Objective: To reduce the ketone at the C-2 position.

-

Procedure:

-

Dissolve the N-protected paraherquamide A in a protic solvent such as methanol.

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, carefully add a quenching agent (e.g., acetone) to consume excess reducing agent.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Isolate the product from the organic layer.

-

Step 3: N-Deprotection

-

Objective: To remove the protecting group from the indole nitrogen.

-

Procedure:

-

Dissolve the reduced, N-protected intermediate in a suitable solvent (e.g., tetrahydrofuran).

-

Add a deprotecting agent, such as piperidine.

-

Stir the reaction at room temperature until the deprotection is complete, as indicated by analytical monitoring.

-

Remove the solvent and excess piperidine under vacuum.

-

Purify the resulting imine intermediate using appropriate chromatographic techniques.

-

Step 4: Final Reduction to Yield this compound

-

Objective: To reduce the imine intermediate to the final product, this compound.

-

Procedure:

-

The imine intermediate from the previous step is subjected to a final reduction. The specific reducing agent and conditions would be chosen to selectively reduce the imine without affecting other functional groups in the molecule.

-

Following the reduction, the reaction mixture is worked up to isolate the crude this compound.

-

The final product is then purified to the desired level of purity using standard techniques such as column chromatography or recrystallization.

-

Caption: A simplified representation of the experimental workflow for the semi-synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Semi-synthesis of 2-deoxo- and 3-epi-paraherquamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Spiroindole Class Anthelmintics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mode of action of spiroindole anthelmintics, a novel class of drugs used to control parasitic nematodes. The primary focus is on derquantel, the first commercialized member of this class.

Introduction to Spiroindole Anthelmintics

Spiroindoles are a class of anthelmintic compounds characterized by a spiro-fused oxindole core structure.[1][2] The discovery and development of this class have been significant in veterinary medicine, offering a new mechanism of action to combat the growing issue of anthelmintic resistance.[3][4] this compound, a semi-synthetic derivative of paraherquamide A, is the leading example of a spiroindole anthelmintic.[5][6] It is often used in combination with the macrocyclic lactone, abamectin, to broaden its spectrum of activity and enhance its efficacy.[5][7][8] Spirooxindoles, the broader chemical family, exhibit a wide range of biological activities, including antitumor, insecticidal, and antibacterial properties.[1][9]

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

The primary mode of action of spiroindole anthelmintics is the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes.[5][7][10] These ion channels are crucial for neuromuscular transmission in the parasites.[11][12]

-

Target Specificity: this compound selectively targets a specific subtype of nematode nAChRs.[13][14] This selectivity is a key factor in its efficacy against parasites and its safety margin in host animals.[13][14] The compound has a low affinity for mammalian nAChRs.[13][14]

-

Molecular Interaction: By acting as an antagonist, this compound blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nAChR.[10] This prevents the ACh-induced activation of cation channels in the muscle membrane of the nematode.[10]

-

Physiological Effect: The blockade of nAChRs disrupts cholinergic neuromuscular transmission, leading to the inhibition of somatic muscle contraction.[7][10] This results in a state of flaccid paralysis in the worm.[5][7][13][14]

-

Expulsion of the Parasite: The paralyzed state renders the nematode unable to maintain its position within the host's gastrointestinal tract, leading to its expulsion.[5][7]

The following diagram illustrates the signaling pathway of this compound's action at the nematode neuromuscular junction.

Quantitative Data on Spiroindole Activity

The following table summarizes available quantitative data related to the activity of spiroindole anthelmintics.

| Compound | Target/Organism | Measurement | Value | Reference |

| Paraherquamide | Caenorhabditis elegans membrane preparation | Binding Affinity (Kd) | 263 nM | [6] |

| This compound-Abamectin | Mixed strongyle populations in sheep | Efficacy (% reduction in FEC) | ≥99.2% | [8] |

| This compound-Abamectin | Nematodirus sp. in sheep | Efficacy (% reduction in FEC) | 100% | [8] |

| This compound-Abamectin | Moxidectin-resistant Teladorsagia circumcincta | Efficacy (% reduction in worm count) | 100% | [15] |

| This compound-Abamectin | Multi-drug resistant nematodes in sheep | Efficacy (% reduction in egg count) | 99.1-100% | [15] |

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. Below are generalized methodologies for key experiments used to elucidate the mode of action of spiroindoles.

4.1. Electrophysiological Studies on Ascaris suum Muscle Flaps

This protocol is a generalized representation of methods used to measure the effects of anthelmintics on muscle physiology.

-

Preparation of Muscle Flaps:

-

Adult Ascaris suum worms are dissected to isolate body wall muscle flaps.

-

The flaps are mounted in a tissue bath containing a physiological saline solution, maintained at a constant temperature and pH.

-

-

Drug Application:

-

A baseline response to acetylcholine (ACh) or another nicotinic agonist like pyrantel is established by adding it to the bath and measuring the resulting muscle contraction.

-

The muscle flap is then incubated with this compound, abamectin, or a combination of both for a specified period.

-

ACh or the other agonist is reapplied in the presence of the anthelmintic(s), and the resulting muscle contraction is measured.

-

-

Data Analysis:

-

The inhibition of the ACh-induced contraction by the anthelmintic(s) is calculated as a percentage of the baseline response.

-

Dose-response curves can be generated to determine the IC50 of the compounds.

-

The following diagram outlines a typical workflow for such an experiment.

4.2. Receptor Expression and Electrophysiology

This protocol describes the study of specific receptor subtypes.

-

Receptor Expression:

-

The gene encoding the target nematode nAChR subunit is cloned into an expression vector.

-

The vector is transfected into a suitable expression system, such as Xenopus oocytes or a mammalian cell line (e.g., HEK293 cells).

-

The cells are cultured to allow for the expression and assembly of the receptor on the cell membrane.

-

-

Electrophysiological Recording:

-

Techniques like two-electrode voltage clamp (for oocytes) or patch-clamp (for cultured cells) are used to measure ion flow through the expressed receptors.

-

A baseline current is recorded in response to the application of an agonist (e.g., ACh or pyrantel).

-

This compound is then applied, followed by the co-application of the agonist and this compound.

-

-

Data Analysis:

-

The inhibition of the agonist-induced current by this compound is quantified.

-

This allows for the characterization of this compound's antagonistic properties on a specific receptor subtype.

-

4.3. Fecal Egg Count Reduction Test (FECT)

This in vivo protocol is used to assess the efficacy of an anthelmintic in a host animal.

-

Animal Selection and Grouping:

-

Sheep with naturally or experimentally induced nematode infections are selected.

-

Animals are grouped based on pre-treatment fecal nematode egg counts (FEC) to ensure a similar parasite burden across groups.

-

-

Treatment Administration:

-

Post-Treatment Sampling and Analysis:

The logical relationship between this compound's molecular action and its in vivo efficacy is depicted below.

Resistance and Combination Therapy

The emergence of anthelmintic resistance is a major challenge in parasite control.[17][18][19] Spiroindoles, with their novel mode of action, are effective against nematode populations that have developed resistance to other drug classes, such as benzimidazoles, levamisole, and macrocyclic lactones.[5][13][14]

The combination of this compound with abamectin is a strategic approach to combat resistance. Abamectin, a macrocyclic lactone, acts on glutamate-gated chloride channels, leading to paralysis and death of the parasite.[10] This dual-action approach targets two distinct molecular sites in the nematode, which can have a synergistic effect and delay the development of resistance.[5]

Conclusion

Spiroindole anthelmintics, exemplified by this compound, represent a significant advancement in the management of parasitic nematodes. Their unique mode of action, centered on the antagonism of a specific subtype of nicotinic acetylcholine receptors, provides an effective tool against multi-drug resistant worm populations. A thorough understanding of their molecular target, the resulting physiological effects, and the methodologies used to characterize their activity is crucial for their responsible use and for the future development of novel anthelmintics.

References

- 1. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Spread of anthelmintic resistance in intestinal helminths of dogs and cats is currently less pronounced than in ruminants and horses – Yet it is of major concern - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. macsenlab.com [macsenlab.com]

- 8. Field efficacy and safety of an oral formulation of the novel combination anthelmintic, this compound-abamectin, in sheep in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 11. DSpace [dr.lib.iastate.edu]

- 12. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 14. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 15. The efficacy of a combined oral formulation of this compound-abamectin against anthelmintic resistant gastro-intestinal nematodes of sheep in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 19. researchgate.net [researchgate.net]

Initial In Vitro Studies of Derquantel's Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies that characterized the anthelmintic activity of Derquantel. This compound, a semi-synthetic spiroindole, has been identified as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasites from the host. This document summarizes the key quantitative data from these foundational studies, presents detailed experimental protocols for the primary assays used, and includes visualizations of the mechanism of action and experimental workflows.

Core Concepts of this compound's In Vitro Activity

This compound's primary mechanism of action is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs) at the nematode neuromuscular junction. Unlike agonistic anthelmintics such as levamisole, which cause spastic paralysis by continuously stimulating nAChRs, this compound blocks the binding of the natural ligand, acetylcholine (ACh), thereby preventing ion channel opening and muscle depolarization. This inhibition of cholinergic neuromuscular transmission results in a flaccid paralysis of the worms.

In vitro studies have demonstrated that this compound exhibits selectivity for nematode nAChRs over mammalian receptors, which is a crucial aspect of its therapeutic profile. Furthermore, research on Ascaris suum has indicated that this compound preferentially antagonizes the B-subtype of nAChRs, which are preferentially activated by bephenium.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial in vitro studies on this compound's activity against various nematode species.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of this compound

| Nematode Species | Assay Type | Parameter | Value (µM) | Reference |

| Ascaris suum | Electrophysiology (Somatic Muscle) | IC50 (vs. ACh depolarization) | 0.22 (CI: 0.18-0.28) | |

| Haemonchus contortus | Motility Assay | EC50 (inhibition of motility) | 0.2 | |

| Trichostrongylus colubriformis | Motility Assay | Concentration for motility inhibition | 0.1 |

Table 2: Antagonist Dissociation Constants (pA2) of this compound against Various nAChR Agonists in Ascaris suum Muscle Strip Assay

| Agonist | pA2 Value | Reference |

| Bephenium | 6.5 | |

| Nicotine | 6.3 | |

| Pyrantel | 5.9 | |

| Levamisole | 5.7 | |

| Thenium | 5.5 | |

| Oxantel | 5.4 | |

| Methyridine | 5.3 |

Experimental Protocols

Ascaris suum Somatic Muscle Strip Contraction Assay

This ex vivo assay measures the ability of an antagonist to inhibit the contraction of a nematode muscle strip induced by a cholinergic agonist.

Methodology:

-

Preparation of Muscle Flaps:

-

Adult female Ascaris suum worms are collected from the intestines of pigs at a processing plant.

-

The worms are maintained in a physiological saline solution, such as Ascaris Ringers Solution, at 37°C.

-

A section of the worm's body wall is dissected to expose the somatic muscle. A rectangular flap of the body wall containing the muscle is carefully excised.

-

The muscle flap is mounted in an organ bath containing oxygenated Ascaris Ringers Solution maintained at 37°C. One end of the muscle strip is fixed, and the other is attached to an isometric force transducer.

-

-

Experimental Procedure:

-

The muscle preparation is allowed to equilibrate under a slight initial tension (e.g., 0.5 g) for a period of 15-30 minutes.

-

A cumulative concentration-response curve for an agonist (e.g., acetylcholine, levamisole, pyrantel) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

-

The preparation is then washed with fresh Ascaris Ringers Solution to return to baseline tension.

-

The muscle strip is incubated with a fixed concentration of this compound for a predetermined period.

-

The cumulative concentration-response curve for the same agonist is then repeated in the presence of this compound.

-

-

Data Analysis:

-

The magnitude of muscle contraction is measured in grams of tension.

-

The EC50 values (the concentration of agonist that produces 50% of the maximal contraction) are calculated for the agonist alone and in the presence of this compound.

-

A rightward shift in the concentration-response curve in the presence of this compound, without a significant change in the maximum response, is indicative of competitive antagonism.

-

The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, is calculated using a Schild plot analysis.

-

Two-Microelectrode Current-Clamp Electrophysiology on Ascaris suum Somatic Muscle

This technique directly measures the electrical properties of the nematode muscle cells and the effect of this compound on acetylcholine-induced depolarization.

Methodology:

-

Preparation of Muscle Cells:

-

A flap of Ascaris suum body wall is prepared as described for the muscle strip assay.

-

The preparation is pinned to the bottom of a recording chamber continuously perfused with heated (37°C) and oxygenated Ascaris Ringers Solution.

-

The syncytial muscle cells are visualized under a microscope.

-

-

Electrophysiological Recording:

-

Two sharp glass microelectrodes filled with a suitable electrolyte solution (e.g., 3 M KCl) are inserted into a single muscle cell.

-

One microelectrode is used to inject current (current clamp), and the other records the membrane potential.

-

The resting membrane potential of the muscle cell is allowed to stabilize.

-

-

Experimental Procedure:

-

A brief pulse of a known concentration of acetylcholine is applied to the muscle cell via a puffer pipette, and the resulting depolarization of the cell membrane is recorded.

-

The preparation is then perfused with a solution containing this compound for a defined period (e.g., 4 minutes).

-

The same acetylcholine pulse is applied again in the presence of this compound, and the change in the amplitude of the depolarization is measured.

-

The reversibility of the antagonism is tested by washing out this compound and re-applying the acetylcholine pulse.

-

-

Data Analysis:

-

The amplitude of the depolarization (in mV) in response to acetylcholine is measured before and after the application of this compound.

-

An IC50 value for this compound's inhibition of the acetylcholine-induced depolarization is determined by testing a range of this compound concentrations.

-

Larval Motility Assay

This in vitro assay assesses the effect of this compound on the motility of nematode larvae, which is a key indicator of anthelmintic activity.

Methodology:

-

Larval Preparation:

-

Third-stage larvae (L3) of the target nematode species (e.g., Haemonchus contortus) are obtained from fecal cultures.

-

The larvae are exsheathed to allow for better drug penetration.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well microtiter plate format.

-

A suspension of a known number of exsheathed L3 larvae is added to each well.

-

Serial dilutions of this compound are added to the wells. Control wells receive the vehicle (e.g., DMSO) only.

-

The plates are incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

-

Motility Assessment and Data Analysis:

-

Larval motility can be assessed visually under a microscope, where larvae are scored as motile or non-motile.

-

Alternatively, automated systems that use video imaging and software to quantify larval movement can be employed for higher throughput and objectivity.

-

The percentage of larval motility inhibition is calculated for each this compound concentration relative to the control.

-

An EC50 value, the concentration of this compound that inhibits the motility of 50% of the larvae, is determined from the concentration-response curve.

-

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound's competitive antagonism at the nematode nAChR.

Experimental Workflow for Muscle Strip Contraction Assay

Caption: Workflow for the Ascaris suum muscle strip contraction assay.

Logical Relationship of In Vitro Findings

Caption: Logical flow from in vitro observations to the mechanism of action.

Methodological & Application

Application Notes and Protocols for Electrophysiological Studies of Derquantel on Ascaris suum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derquantel is a potent anthelmintic agent belonging to the class of spiroindoles. Its mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis.[1] This document provides detailed application notes and protocols for studying the electrophysiological effects of this compound on the somatic muscle of the parasitic nematode Ascaris suum. The methodologies described herein are based on established research and are intended to guide researchers in the accurate assessment of this compound's activity and in the broader investigation of nematode neuromuscular function.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the electrophysiological effects of this compound on Ascaris suum somatic muscle cells.

| Parameter | Value | Description | Reference |

| This compound IC50 | 0.22 µM (95% CI: 0.18-0.28 µM) | Concentration of this compound that inhibits 50% of the acetylcholine-induced depolarization in somatic muscle.[2][3][4] | [2][3][4] |

| Effect on Membrane Potential | No significant change | This compound alone does not significantly alter the resting membrane potential or input conductance of the somatic muscle cells.[3][5] | [3][5] |

| Mode of Action | Reversible Antagonism | This compound acts as a reversible antagonist of nAChRs in Ascaris suum somatic muscle.[2][3] | [2][3] |

| Receptor Subtype Specificity | Preferential antagonism of B-subtype nAChRs | Electrophysiological studies suggest that this compound preferentially targets the bephenium-sensitive (B-subtype) of nAChRs.[5] | [5] |

| Interaction with Abamectin | Synergistic | The inhibitory effect of this compound on acetylcholine responses is potentiated when used in combination with abamectin.[2][4] | [2][4] |

| Resting Membrane Potential of A. suum Somatic Muscle | Approximately -30 mV to -35 mV | The typical resting membrane potential of the bag region of Ascaris suum somatic muscle cells.[3][6][7][8] | [3][6][7][8] |

| Input Conductance of A. suum Somatic Muscle | 1-10 µS | The average input conductance of the bag region of Ascaris suum somatic muscle cells.[3][6][7] | [3][6][7] |

Experimental Protocols

Preparation of Ascaris suum Somatic Muscle Flaps

This protocol details the dissection procedure to obtain viable muscle flaps from adult Ascaris suum for electrophysiological recordings.

Materials:

-

Adult Ascaris suum worms

-

Locke's solution (in mM: NaCl 155, KCl 5, CaCl2 2, NaHCO3 1.5, glucose 5), maintained at 32°C[5]

-

Ascaris Perienteric Fluid (APF) Ringer solution (in mM): NaCl 23, Na-acetate 110, KCl 24, CaCl2 6, MgCl2 5, glucose 11, HEPES 5; pH adjusted to 7.6 with NaOH.[5]

-

Dissection dish with a silicone elastomer base

-

Fine dissection scissors, forceps, and insect pins

-

Perfusion system

Procedure:

-

Obtain adult Ascaris suum from a reliable source. Maintain the worms in Locke's solution at 32°C, changing the solution twice daily. Use worms within 4 days of collection.[5]

-

euthanize a single worm by placing it in cold Locke's solution.

-

Pin the worm, dorsal side up, in a dissection dish filled with chilled APF Ringer.

-

Make a longitudinal incision along the dorsal midline, taking care not to damage the underlying somatic muscle.

-

Carefully remove the viscera to expose the inner surface of the body wall.

-

Excise a 1 cm long muscle flap from the anterior part of the worm, approximately 2-3 cm caudal to the head.[5]

-

Transfer the muscle flap to the experimental chamber of the electrophysiology setup, with the inner "bag" region of the muscle cells facing upwards.

-

Secure the preparation in the chamber using insect pins.

-

Continuously perfuse the preparation with APF Ringer at a constant flow rate. Allow the preparation to equilibrate for at least 15 minutes before starting any recordings.[5]

Two-Microelectrode Current-Clamp Recording

This protocol describes the use of a two-microelectrode current-clamp technique to measure changes in membrane potential in response to acetylcholine and this compound.

Materials:

-

Prepared Ascaris suum muscle flap

-

Two-microelectrode current-clamp amplifier

-

Micromanipulators

-

Glass microelectrodes (borosilicate glass)

-

Microelectrode puller

-

3 M KCl for filling microelectrodes

-

Data acquisition system (e.g., MacLab)[5]

-

Perfusion system with drug application capabilities

-

Acetylcholine chloride solution

-

This compound solution

Procedure:

-

Pull glass microelectrodes to a resistance of 10-20 MΩ when filled with 3 M KCl.

-

Mount the microelectrodes on the micromanipulators.

-

Using the micromanipulators, carefully impale two adjacent muscle "bag" cells with the microelectrodes. One electrode will be used to inject current (I) and the other to record membrane potential (V).

-

Establish a stable resting membrane potential. Cells with a resting potential more negative than -25 mV are generally considered healthy.

-

To determine the effect of this compound on acetylcholine-induced depolarization, first establish a baseline response to acetylcholine. Apply a known concentration of acetylcholine (e.g., 3 µM) to the bath and record the resulting depolarization.

-

Wash the preparation with APF Ringer until the membrane potential returns to the resting level.

-

Perfuse the preparation with the desired concentration of this compound (e.g., 0.1-30 µM) for a set period (e.g., 4 minutes).[5]

-

While still in the presence of this compound, re-apply the same concentration of acetylcholine and record the depolarization.

-

To test for reversibility, wash the preparation with APF Ringer and re-test the acetylcholine response.

-

To generate a dose-response curve, repeat steps 5-9 with a range of this compound concentrations.

-

Data analysis: Measure the peak amplitude of the acetylcholine-induced depolarization in the absence and presence of this compound. Plot the percentage inhibition of the acetylcholine response against the logarithm of the this compound concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

Caption: Experimental workflow for electrophysiological studies.

Signaling Pathway of this compound Action

Caption: this compound's antagonism of nAChRs.

References

- 1. The motornervous system of Ascaris: electrophysiology and anatomy of the neurons and their control by neuromodulators | Parasitology | Cambridge Core [cambridge.org]

- 2. Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The electrophysiology of the somatic muscle cells of Ascaris suum and Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and abamectin: effects and interactions on isolated tissues of Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Abamectin: Effects and interactions on isolated tissues of Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Voltage-activated currents in somatic muscle of the nematode parasite Ascaris suum [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis of Derquantel from Paraherquamide A: An Overview and Methodological Outline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derquantel (2-deoxoparaherquamide A) is a semi-synthetic anthelmintic agent belonging to the spiroindole class of compounds. It is a potent nematocide used in veterinary medicine, often in combination with abamectin, to control a broad spectrum of gastrointestinal nematodes in livestock, particularly sheep.[1] this compound is synthesized from the natural product paraherquamide A, which is produced by fermentation of Penicillium simplicissimum. The synthesis involves a multi-step chemical transformation designed to reduce the 2-oxo group of the paraherquamide A molecule. This document provides a detailed overview of the synthetic methodology, compiling available data and outlining the experimental protocols based on published literature.

Synthetic Pathway Overview

The semi-synthesis of this compound from paraherquamide A is a four-step process. The general workflow involves the protection of the indole nitrogen, reduction of the ketone at the 2-position, deprotection of the nitrogen, and a final purification step.

Caption: Synthetic workflow for this compound from paraherquamide A.

Experimental Protocols

The following protocols are based on a general understanding of the chemical transformations involved. Note: These are illustrative protocols and may require optimization based on specific laboratory conditions and substrate purity. The key reference for this synthesis is "Semi-synthesis of 2-deoxo- and 3-epi-paraherquamide A" by Lee B.H. et al., Bioorg. Med. Chem. Lett. 2001, 11, 553-554; however, the detailed experimental section from this publication could not be accessed for this review.

Step 1: N-protection of Paraherquamide A

The indole nitrogen of paraherquamide A is protected to prevent side reactions in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is a common protecting group for this purpose.

Reagents and Materials:

-

Paraherquamide A

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve paraherquamide A in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution.

-

Add (Boc)₂O to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting N-Boc-paraherquamide A by column chromatography if necessary.

Step 2: Reduction of the 2-oxo group

The ketone at the C-2 position of the N-Boc-paraherquamide A is reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

Reagents and Materials:

-

N-Boc-paraherquamide A

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Magnetic stirrer

Procedure:

-

Dissolve N-Boc-paraherquamide A in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution.

-

Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ with a weak acid (e.g., acetic acid or saturated ammonium chloride solution).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to obtain the crude N-Boc-2-hydroxy-paraherquamide A.

Step 3: N-deprotection

The Boc protecting group is removed under acidic conditions to yield the free amine.

Reagents and Materials:

-

N-Boc-2-hydroxy-paraherquamide A

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Magnetic stirrer

Procedure:

-

Dissolve the N-Boc-2-hydroxy-paraherquamide A in dichloromethane.

-

Add trifluoroacetic acid to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

The crude product, 2-hydroxy-paraherquamide A, is often used in the next step without further purification.

Step 4: Final Reduction and Purification

The final step involves the reduction of the hydroxyl group and purification of the final product, this compound. The specific conditions for this final reduction are not well-detailed in the readily available literature and would likely be found in the primary reference. Purification is typically achieved through chromatographic techniques.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that a complete set of data, including yields for all steps and detailed analytical characterization, is not fully available in the public domain.

| Step | Reaction | Reagents/Conditions | Reported Yield |

| 1 | N-protection | (Boc)₂O, Base, DCM | Not specified |

| 2 | 2-oxo group reduction | NaBH₄, MeOH | Not specified |

| 3 | N-deprotection | TFA, DCM | Not specified |

| 4 | Final Reduction/Purification | - | Not specified |

Logical Relationships in the Synthetic Process

The synthesis of this compound follows a logical progression of protecting a reactive site, performing a key transformation, and then deprotecting to yield the final product.

Caption: Logical flow of the this compound synthesis.

Conclusion

The semi-synthesis of this compound from paraherquamide A is a well-established process in medicinal chemistry. While the general steps and key reagents are known, detailed experimental protocols and comprehensive quantitative data are primarily found within specialized literature that may not be widely accessible. The information provided here serves as a foundational guide for researchers and professionals in drug development interested in the synthesis of this important anthelmintic compound. For precise and reproducible results, obtaining the full experimental details from the primary scientific literature is highly recommended.

References

Troubleshooting & Optimization

Optimizing Derquantel Efficacy Against Specific Nematode Stages: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derquantel. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at evaluating the efficacy of this compound against various nematode life stages.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a member of the spiroindole class of anthelmintics. Its primary mechanism of action is as a selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] By blocking these receptors, this compound prevents the transmission of nerve impulses to the muscle cells, leading to flaccid paralysis and subsequent expulsion of the parasite from the host.[1][3]

Q2: Why is this compound often used in combination with abamectin?

A2: this compound is commercially available in a combination product with abamectin (a macrocyclic lactone) to broaden its spectrum of activity and help manage the development of anthelmintic resistance.[3] While this compound is effective against a range of nematodes, its efficacy as a standalone agent can be variable against certain species and larval stages.[4][5] Abamectin, which has a different mechanism of action (targeting glutamate-gated chloride channels), complements this compound's activity, resulting in a more comprehensive and potent anthelmintic.[2]

Q3: What is the known efficacy of the this compound-abamectin combination against different nematode stages?

A3: The combination of this compound and abamectin has demonstrated high efficacy (≥98.9%) against both adult and L4 larval stages of a broad range of economically important gastrointestinal and respiratory nematodes in sheep.[6][7] This includes species such as Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus spp., and Cooperia spp.[6][7] It has also shown efficacy against hypobiotic (inhibited) L4 larvae of Teladorsagia circumcincta.[6][7]

Troubleshooting Guide for In Vitro Assays

Issue: High variability or poor reproducibility in Larval Development Assay (LDA) or Larval Migration Inhibition Assay (LMIA) results.

Possible Causes and Solutions:

-

Inconsistent Larval Stage: Ensure that the larval population is synchronized to the desired stage (L1, L2, L3, or L4) before starting the assay. Different larval stages can exhibit varying sensitivity to this compound.

-

Solvent Effects: this compound is lipophilic and may require a solvent like DMSO for solubilization in aqueous media.[8] High concentrations of solvents can be toxic to nematode larvae and affect their motility and development.

-

Recommendation: Always include a solvent control (media with the same concentration of solvent used for the drug) to assess its impact. Keep the final solvent concentration in the assay as low as possible, typically below 1%.

-

-

Assay Media pH and Temperature: The stability and activity of this compound may be influenced by the pH and temperature of the incubation media.

-

Recommendation: Maintain a consistent and physiologically relevant pH and temperature throughout the experiment. Record these parameters in your experimental notes. Any deviation should be investigated as a potential source of variability.

-

-

Larval Health and Vigor: The health of the nematode larvae at the start of the assay is critical. Larvae obtained from different culture batches or hosts may have different levels of fitness.

-

Recommendation: Use a standardized protocol for larval culture and recovery. Visually inspect larvae for motility and morphology before each experiment.

-

-

Incomplete Drug Dissolution: Poorly dissolved this compound will lead to inaccurate concentrations in the assay wells.

-

Recommendation: Ensure complete dissolution of the drug in the solvent before preparing serial dilutions. Vortexing and gentle warming may aid dissolution.

-

Issue: Lower than expected efficacy of this compound monotherapy in vitro.

Possible Causes and Solutions:

-

Intrinsic Reduced Susceptibility: Some nematode species and larval stages have inherently lower susceptibility to this compound. For instance, studies have indicated that this compound monotherapy may have reduced efficacy against L4 larvae of Haemonchus contortus and Teladorsagia circumcincta.[5]

-

Drug Resistance: The nematode strain being tested may possess resistance to spiroindoles. Resistance to this compound is associated with alterations in the target nAChRs.

-

Recommendation: If resistance is suspected, consider sequencing the relevant nAChR subunit genes to look for known resistance-conferring mutations.

-

-

Assay Duration: The incubation time with the drug may not be sufficient to induce a measurable effect.

-

Recommendation: Conduct a time-course experiment to determine the optimal exposure duration for the specific nematode species and larval stage being tested.

-

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound (2 mg/kg) in Combination with Abamectin (0.2 mg/kg) Against Various Nematode Stages in Sheep

| Nematode Species | Stage | Efficacy (%) | Reference |

| Haemonchus contortus | Adult, L4 | ≥98.9 | [6][7] |

| Teladorsagia circumcincta | Adult, L4, Hypobiotic L4 | ≥98.9 | [6][7] |

| Trichostrongylus axei | Adult, L4 | ≥98.9 | [6][7] |

| Trichostrongylus colubriformis | Adult, L4 | ≥98.9 | [6][7] |

| Trichostrongylus vitrinus | Adult, L4 | ≥98.9 | [6][7] |

| Cooperia curticei | Adult, L4 | ≥98.9 | [6][7] |

| Cooperia oncophora | Adult, L4 | ≥98.9 | [6][7] |

| Nematodirus spathiger | Adult | ≥98.9 | [6][7] |

| Chabertia ovina | Adult | ≥98.9 | [6][7] |

| Oesophagostomum venulosum | Adult | ≥98.9 | [6][7] |

| Dictyocaulus filaria | Adult | ≥98.9 | [6][7] |

| Trichuris ovis | Adult | ≥97.0 | [6][7] |

Experimental Protocols

Detailed Protocol: Larval Development Assay (LDA)

This assay assesses the ability of nematode eggs to develop to the third larval stage (L3) in the presence of this compound.

Materials:

-

Fresh fecal samples containing nematode eggs

-

Saturated salt solution (e.g., NaCl or MgSO4) for egg flotation

-

Sieves (e.g., 100 µm and 25 µm)

-

Centrifuge and centrifuge tubes

-

96-well microtiter plates

-

Nematode growth medium (NGM) agar or a liquid medium (e.g., Earle's balanced salt solution with yeast extract)

-

E. coli culture (as a food source for larvae)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Incubator set at 25-27°C

-

Inverted microscope

Procedure:

-

Egg Isolation:

-

Homogenize fecal samples in water.

-

Filter the suspension through a coarse sieve to remove large debris.

-

Perform flotation using a saturated salt solution to separate the eggs.

-

Collect the eggs from the meniscus and wash them thoroughly with water over a fine sieve to remove the salt solution.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the chosen assay medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

Dispense the different drug concentrations into the wells of a 96-well plate. Include negative control (medium only) and solvent control wells.

-

Add a standardized number of eggs (e.g., 50-100) to each well.

-

Add a small amount of E. coli culture to each well to serve as a food source for the developing larvae.

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 25-27°C for 5-7 days.

-

-

Data Collection and Analysis:

-

After the incubation period, add a drop of Lugol's iodine to each well to kill and stain the larvae.

-

Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

-

Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the negative control.

-

Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the drug concentration.

-

Detailed Protocol: Larval Migration Inhibition Assay (LMIA)

This assay measures the effect of this compound on the motility of third-stage larvae (L3) by assessing their ability to migrate through a fine mesh.

Materials:

-

Cultured L3 nematode larvae

-

Sieves or Baermann apparatus for larval collection

-

96-well microtiter plates with a corresponding migration plate (containing a fine mesh, e.g., 20 µm)

-

Assay buffer (e.g., phosphate-buffered saline - PBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Incubator set at a physiologically relevant temperature (e.g., 37°C for mammalian parasites)

-

Inverted microscope

Procedure:

-

Larval Preparation:

-

Collect and wash L3 larvae from cultures.

-

Ensure the larvae are clean and highly motile before use.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a standard 96-well plate, add a known number of L3 larvae (e.g., 100) to each well.

-

Add the different drug concentrations to the wells. Include negative and solvent controls.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 2-24 hours) at the appropriate temperature.

-

-

Migration:

-

After incubation, transfer the contents of each well to the corresponding well of the migration plate.

-

Add fresh buffer to the top of the migration plate to encourage downward migration of motile larvae.

-

Allow the larvae to migrate through the mesh for a set time (e.g., 2-4 hours).

-

-

Data Collection and Analysis:

-

Carefully remove the top migration chamber.

-

Count the number of larvae that have successfully migrated into the lower collection plate.

-

Calculate the percentage of migration inhibition for each drug concentration compared to the negative control.

-

Determine the IC50 (half-maximal inhibitory concentration) value.

-

Visualizations

Caption: this compound blocks nematode nAChRs, causing paralysis.

Caption: Workflow for the Larval Development Assay (LDA).

Caption: A logical approach to troubleshooting in vitro assays.

References

- 1. Efficacy of monepantel, this compound and abamectin against adult stages of a multi-resistant Haemonchus contortus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lack of efficacy of monepantel against Trichostrongylus colubriformis in sheep in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro analysis of the activities of commercial anthelmintics in the presence of inhibitors of xenobiotic detoxification pathways in Haemonchus contortus exsheathed L3 stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of the larval development assay for predicting the in vivo efficacy of levamisole against Haemonchus contortus and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in candidate-gene and whole-genome approaches to the discovery of anthelmintic resistance markers and the description of drug/receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

troubleshooting variable efficacy of Derquantel as a standalone agent

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the efficacy of Derquantel as a standalone anthelmintic agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a member of the spiroindole class of anthelmintics. Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes. Specifically, it targets the B-subtype of nAChRs, leading to the inhibition of ion channels. This disruption of neurotransmission results in flaccid paralysis of the parasite, causing it to be expelled from the host's gastrointestinal tract.[1]

Q2: Why is this compound commercially available in combination with Abamectin?